![molecular formula C18H13N2NaO B3032940 [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt CAS No. 63467-44-7](/img/structure/B3032940.png)

[1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt

Overview

Description

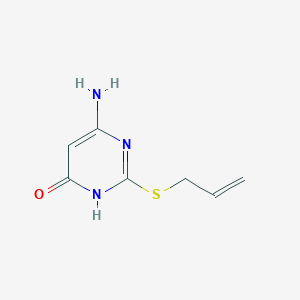

[1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt is a useful research compound. Its molecular formula is C18H13N2NaO and its molecular weight is 296.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

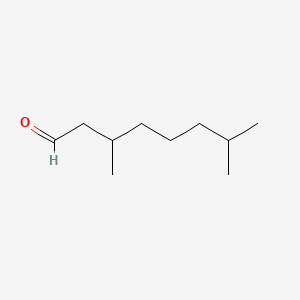

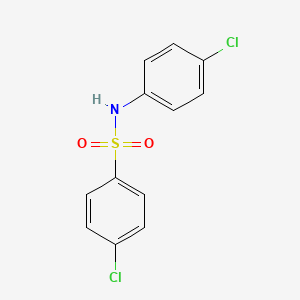

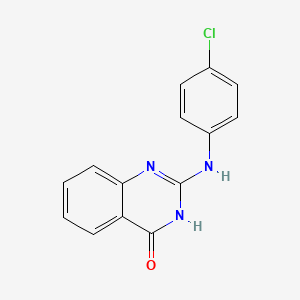

Synthesis and Antibacterial Properties

One notable application of derivatives of this compound involves the synthesis and biological evaluation of novel 4-phenyldiazenyl-4'-[(4-chlorobenzyl)oxy]biphenyl derivatives as antibacterial agents. These compounds have been synthesized by condensing different sodium salts of some 4'-phenyldiazenyl-biphenyl-4-ols with 1-chloro-4-(chloromethyl)benzene and assessed for their antibacterial activity against some bacteria by disk diffusion method (Moanță, 2014).

Sodium Channel Blockers

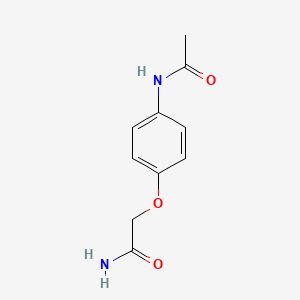

Another significant area of research is the development of 3-(4-phenoxyphenyl)-1H-pyrazoles, synthesized and characterized as potent state-dependent sodium channel blockers. This work involved a limited structure-activity relationship (SAR) study to delineate the chemical requirements for potency, showing the critical role of the distal phenyl group for activity (Yang et al., 2004).

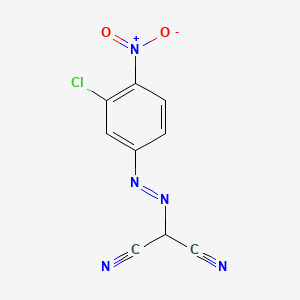

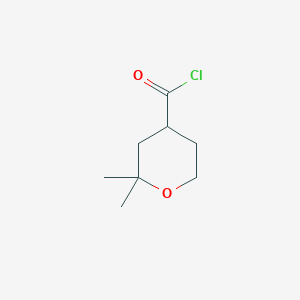

Synthesis of 4-(Phenylazo)phenoxy Acetic Acids

Additionally, an original method has been used to prepare eleven new 4-(phenylazo)phenoxy acetic acids by condensation of chloracetic acid with sodium salts of some 4-(phenylazo) phenols. These compounds, potentially physiologically active, were characterized by UV-VIS and IR spectral analysis (Radu et al., 2002).

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that azo compounds, such as this one, have been studied for their potential interactions with various biological targets .

Mode of Action

The compound is synthesized through an azo coupling reaction involving a phenyl diazonium salt and α-naphthol . This process involves an electrophilic substitution reaction of the phenyl diazonium cation with the α-naphtholate ion . The resulting compound, Sodium 4-Phenyl-2-Phenyldiazenylphenolate, is an azo dye .

Biochemical Pathways

It’s known that azo compounds can interact with various biological and pharmacological applications . For instance, they can exhibit anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .

Pharmacokinetics

Understanding the pharmacokinetics of a compound is crucial for predicting its bioavailability and therapeutic potential .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the U.S. Environmental Protection Agency (EPA) has issued a Significant New Use Rule (SNUR) for benzidine-based chemical substances, which includes certain azo dyes . This rule requires manufacturers and processors to notify the EPA before starting or resuming new uses of these chemicals in any products . This regulation reflects the potential environmental and health concerns associated with these substances .

Properties

IUPAC Name |

sodium;4-phenyl-2-phenyldiazenylphenolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O.Na/c21-18-12-11-15(14-7-3-1-4-8-14)13-17(18)20-19-16-9-5-2-6-10-16;/h1-13,21H;/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHMLOVTDKLLOR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)[O-])N=NC3=CC=CC=C3.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N2NaO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5069883 | |

| Record name | [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63467-44-7 | |

| Record name | (1,1'-Biphenyl)-4-ol, 3-(2-phenyldiazenyl)-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063467447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4-ol, 3-(2-phenyldiazenyl)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3-(phenylazo)[1,1'-biphenyl]-4-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([1,1'-Biphenyl]-4-yl)-4,4,4-trifluorobutane-1,3-dione](/img/structure/B3032858.png)

methanone](/img/structure/B3032871.png)

![Hydrazinecarbothioamide, 2-[[5-(4-chlorophenyl)-2-furanyl]methylene]-](/img/structure/B3032878.png)